3-(4-Methoxyphenyl)-1-morpholin-4-yl-2-phenylhexan-3-ol
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Overview
Description
3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile.
Addition of the morpholine group: The nitrile is then reacted with morpholine under acidic conditions to introduce the morpholin-4-yl group.
Reduction and functionalization: The nitrile group is reduced to an amine, followed by further functionalization to introduce the hydroxyl group at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol include:
3-(4-methoxyphenyl)-1-(piperidin-4-yl)-2-phenylhexan-3-ol: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.
3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylbutan-3-ol: This compound has a shorter carbon chain, which can influence its physical properties and applications.
The uniqueness of 3-(4-methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H31NO3 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-morpholin-4-yl-2-phenylhexan-3-ol |
InChI |
InChI=1S/C23H31NO3/c1-3-13-23(25,20-9-11-21(26-2)12-10-20)22(19-7-5-4-6-8-19)18-24-14-16-27-17-15-24/h4-12,22,25H,3,13-18H2,1-2H3 |
InChI Key |
MCPXRMSANKDTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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